N7-[(2-Hydroxyethoxy)methyl)guanine
Overview
Description
N7-[(2-Hydroxyethoxy)methyl)guanine, also known as 2-Amino-1,7-dihydro-7-((2-hydroxyethoxy)methyl)-6H-purin-6-one, is a chemical compound with the molecular formula C8H11N5O3 and a molecular weight of 225.2 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The preparation of N7-[(2-Hydroxyethoxy)methyl)guanine involves several synthetic routes. One common method includes the hydrolysis of N2-acetyl-9-((2-acetoxyethoxymethyl)guanine with monoethanolamine, followed by neutralization with an acid and filtration . Another method involves the transformation of O-protected acyclovir into acyclovir by treatment with ammonia-saturated methanol . These methods are typically used in industrial settings to produce the compound in large quantities.
Chemical Reactions Analysis
N7-[(2-Hydroxyethoxy)methyl)guanine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include monoethanolamine, ammonia, and various acids . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the hydrolysis of N2-acetyl-9-((2-acetoxyethoxymethyl)guanine with monoethanolamine results in the formation of acyclovir .
Scientific Research Applications
N7-[(2-Hydroxyethoxy)methyl)guanine has a wide range of scientific research applications. It is used in proteomics research as a biochemical reagent . Additionally, it is employed in the study of DNA modifications, particularly in understanding the effects of methylation on base pairing patterns . This compound is also used in the development of antiviral agents, specifically anti-herpetic agents .
Mechanism of Action
The mechanism of action of N7-[(2-Hydroxyethoxy)methyl)guanine involves its interaction with DNA. The compound can undergo keto-to-enol tautomerization, which affects its base pairing properties . This modification can lead to mutations during DNA replication, as the compound may mispair with thymine instead of cytosine . This property is particularly relevant in the study of DNA methylation and its implications in cancer and other diseases .
Comparison with Similar Compounds
N7-[(2-Hydroxyethoxy)methyl)guanine is similar to other guanine derivatives, such as N7-methylguanine and O6-methylguanine . it is unique in its ability to undergo keto-to-enol tautomerization, which significantly impacts its base pairing properties . This property distinguishes it from other guanine derivatives and makes it a valuable tool in the study of DNA modifications and their effects on genetic stability .
Properties
IUPAC Name |
2-amino-7-(2-hydroxyethoxymethyl)-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)13(3-10-6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJSSOYUBQMVHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCCO)C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238674 | |
Record name | N7-((2-Hydroxyethoxy)methyl)guanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91702-61-3 | |
Record name | N7-((2-Hydroxyethoxy)methyl)guanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091702613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N7-((2-Hydroxyethoxy)methyl)guanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N7-((2-HYDROXYETHOXY)METHYL)GUANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QK1Y89K2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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